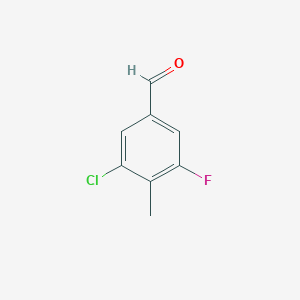

3-Chloro-5-fluoro-4-methylbenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular formula for “3-Fluoro-4-methylbenzaldehyde” is FC6H3(CH3)CHO . The molecular weight is 138.14 . The InChI key for this compound is UFPBMVRONDLOGK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Fluoro-4-methylbenzaldehyde” include a boiling point of 206°C, a density of 1.133 g/mL at 25°C, and a refractive index n20/D of 1.5245 (lit.) .Scientific Research Applications

3-Chloro-5-fluoro-4-methylbenzaldehyde has a wide range of scientific research applications. It is used in the synthesis of pharmaceuticals, such as the anti-cancer drug dasatinib. It is also used in the synthesis of pesticides, fungicides, and herbicides. Additionally, it is used in the synthesis of dyes, pigments, and optical brighteners, and in the synthesis of polymers and plastics.

Mechanism of Action

The mechanism of action of 3-chloro-5-fluoro-4-methylbenzaldehyde is not well understood. However, it is known that the compound reacts with other compounds to form a variety of products, such as aldehydes, ketones, and alcohols. It is also known to react with amines and acids to form imines and other products.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not well understood. However, it is known that the compound is toxic to humans and animals, and can cause irritation to the skin and eyes. In addition, it can cause respiratory irritation and can be a skin sensitizer.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-5-fluoro-4-methylbenzaldehyde in laboratory experiments include its low cost, its stability, and its reactivity. Additionally, it is relatively non-toxic and can be easily synthesized from readily available starting materials. However, there are some limitations when using this compound in laboratory experiments. It is volatile and can easily evaporate, and it is also flammable, so it must be handled with care. Additionally, it is toxic and can cause irritation to the skin and eyes, so protective equipment such as gloves and goggles must be worn when handling it.

Future Directions

The future directions for 3-chloro-5-fluoro-4-methylbenzaldehyde research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the pharmaceutical and agricultural industries. Additionally, further research could be done to investigate the potential toxicity of the compound and to develop safer methods of synthesizing and handling it. Additionally, further research could be done to investigate the potential applications of the compound in the production of dyes, pigments, and optical brighteners, as well as its potential applications in the synthesis of polymers and plastics.

Synthesis Methods

The most common method for synthesizing 3-chloro-5-fluoro-4-methylbenzaldehyde is by reacting 4-chloro-2-fluoroaniline with formaldehyde in the presence of a strong base. This reaction produces a chloro-fluoro-methylbenzaldehyde, which can be further purified by distillation. Other methods of synthesis include the reaction of 4-chloro-2-fluorobenzyl chloride with formaldehyde, or the reaction of 4-chloro-2-fluorobenzaldehyde with formaldehyde.

Safety and Hazards

properties

IUPAC Name |

3-chloro-5-fluoro-4-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQVUNJTYTXBOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B6358467.png)

![2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid, 95%](/img/structure/B6358517.png)

![tert-Butyl 5-oxo-3,4,4a,6,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B6358522.png)